Antimycobacterial Activity: 2-Bromo-7-nitrobenzo[d]thiazole Exhibits Measurable MIC Against M. tuberculosis H37Rv, a Property Absent in Unsubstituted 7-Nitrobenzothiazole Scaffold
In a whole-cell screening program targeting Mycobacterium tuberculosis H37Rv, 2-bromo-7-nitrobenzo[d]thiazole demonstrated a minimum inhibitory concentration (MIC) of 12.5 μg/mL, representing a baseline antimycobacterial effect of the 2-bromo-substituted nitrobenzothiazole scaffold [1]. By contrast, the unsubstituted 7-nitrobenzothiazole core structure (lacking the 2-bromo group) exhibited no measurable antimycobacterial activity (MIC >64 μg/mL) under identical assay conditions, establishing that the 2-bromo substitution is a critical determinant for the observed potency [1].
| Evidence Dimension | Antimycobacterial potency (MIC) |
|---|---|
| Target Compound Data | 12.5 μg/mL |
| Comparator Or Baseline | 7-nitrobenzothiazole (unsubstituted at C2): >64 μg/mL |
| Quantified Difference | ≥5.1-fold reduction in MIC (at least 5-fold improved potency) |
| Conditions | M. tuberculosis H37Rv whole-cell assay, broth microdilution method |
Why This Matters
This quantitative potency differential validates that procurement of the 2-bromo derivative—rather than the cheaper or more readily available unsubstituted 7-nitrobenzothiazole—is essential for antimycobacterial screening programs targeting DprE1 inhibition.
- [1] Shirude PS, et al. Patent WO2014147575A2. 2-Substituted-7-nitrobenzothiazole compounds as antimycobacterial agents. AstraZeneca AB. 2014. View Source
